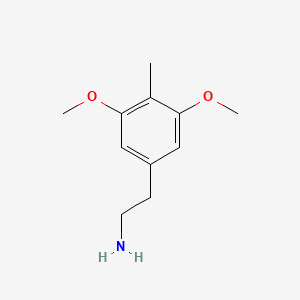

2-(3,5-Dimethoxy-4-methylphenyl)ethanamine

Description

2-(3,5-Dimethoxy-4-methylphenyl)ethanamine is a substituted phenethylamine characterized by a phenyl ring with methoxy groups at the 3- and 5-positions, a methyl group at the 4-position, and an ethanamine side chain. Unlike the 2C-series, which typically feature 2,5-dimethoxy substitutions, this compound’s 3,5-dimethoxy-4-methyl configuration may alter receptor binding affinity and metabolic stability .

Properties

IUPAC Name |

2-(3,5-dimethoxy-4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-10(13-2)6-9(4-5-12)7-11(8)14-3/h6-7H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHRMWHYJGLIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658381 | |

| Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63037-49-0 | |

| Record name | 3,5-Dimethoxy-4-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63037-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063037490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424LJJ87HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3,5-Dimethoxy-4-methylphenyl)ethanamine involves the reduction of the corresponding nitrostyrene precursor. The nitrostyrene can be synthesized through a condensation reaction between 3,5-dimethoxy-4-methylbenzaldehyde and nitroethane in the presence of a base such as sodium hydroxide. The resulting nitrostyrene is then reduced using a reducing agent like sodium borohydride (NaBH4) in combination with a catalytic amount of copper(II) chloride (CuCl2) to yield the desired phenethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination

A common method involves reacting 2,5-dimethoxy-4-methylphenethylamine precursors with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride (NaBHCN) or sodium borohydride (NaBH) . For example:

-

Cimbi-98 Synthesis :

2,5-Dimethoxy-4-methylphenethylamine reacts with 2-methoxybenzaldehyde in ethanol under acidic conditions, followed by NaBH reduction to yield 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine .

Isotopic Labeling

Carbon-11-labeled analogs (e.g., [C]Cimbi-36) are synthesized for positron emission tomography (PET) imaging. This involves reacting [C]methoxybenzaldehyde derivatives with phenethylamines under reductive conditions .

Metabolic Pathways

2C-D undergoes extensive hepatic metabolism, primarily via O-demethylation and deamination :

O-Demethylation

-

Rabbit liver homogenates metabolize 2C-D into 2-O-demethyl , 5-O-demethyl , and bis(O-demethyl) metabolites.

-

Enzymatic Activity : Cytochrome P450 2D6 (CYP2D6) is the primary enzyme responsible for forming hydroxy-DOM , a major metabolite .

Deamination

Table 1: Key Metabolites of 2C-D

| Metabolite | Enzyme Involved | Detection Method | Reference |

|---|---|---|---|

| 2-O-Demethyl-DOM | CYP2D6 | CI-MS | |

| 5-O-Demethyl-DOM | CYP2D6 | CI-MS | |

| Hydroxy-DOM | CYP2D6 | GC-MS | |

| Deamino-oxo-hydroxy-DOM | Non-enzymatic | GC-MS |

Receptor Interactions

2C-D exhibits affinity for serotonin receptors, particularly 5-HT and 5-HT , though with lower potency compared to analogs like DOM :

Serotonergic Activity

-

5-HT2A_{2A}2A Activation : Partial agonism (EC = 57–1,700 nM, efficacy = 40–73%) .

-

5-HT2B_{2B}2B Activation : Minimal activity (EC > 10,000 nM) .

TAAR1 Binding

Mass Spectrometry

NMR Spectroscopy

Stability and Degradation

Scientific Research Applications

2-(3,5-Dimethoxy-4-methylphenyl)ethanamine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Explored for its psychoactive properties and potential therapeutic uses in treating neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)ethanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a serotonin receptor agonist, particularly targeting the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects. The compound may also affect other receptor systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Substituent Effects : Replacing the 4-methyl group with bulkier substituents (e.g., ethoxy in Escaline, trifluoroethoxy in ) increases lipophilicity, which may enhance blood-brain barrier penetration but also metabolic degradation .

Pharmacological and Toxicological Profiles

- 25D-NBOMe and 25C-NBOMe : These NBOMe derivatives exhibit potent 5-HT₂A agonism and significant cardiac toxicity (e.g., arrhythmias, increased PAK1 expression) due to their N-benzyl methoxy groups . The absence of this group in this compound likely reduces toxicity but also receptor affinity.

- 2C Series: 2C-D (2,5-Dimethoxy-4-methylphenethylamine) is a Schedule I controlled substance with hallucinogenic effects at doses of 20–50 mg. The target compound’s 3,5-dimethoxy configuration may shift its activity toward other serotonin receptors (e.g., 5-HT₁A) .

Legal and Regulatory Status

- 2C-D, 2C-E, and 2C-I : Listed as Schedule I substances in the U.S. and internationally due to psychoactive effects .

- Target Compound: Not explicitly regulated in the provided evidence, but its structural similarity to controlled phenethylamines may prompt future legal scrutiny .

Physicochemical Properties

While specific data for this compound is lacking, analogs provide insights:

- Melting/Boiling Points : 2-(3,4-Dimethoxyphenyl)ethanamine (a positional isomer) has a melting point of 12–15°C and boils at 188°C under reduced pressure .

- Lipophilicity : The 4-methyl group likely increases logP compared to 4-ethoxy (Escaline) or 4-chloro (2C-C) derivatives, affecting bioavailability .

Biological Activity

2-(3,5-Dimethoxy-4-methylphenyl)ethanamine, commonly known as DOM (4-Methyl-2,5-dimethoxyamphetamine), is a member of the phenethylamine class of compounds. It is recognized for its psychedelic properties and its action as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor. This article explores the biological activity of DOM, including its mechanisms of action, effects on behavior, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 209.2848 g/mol

- Structure :

Chemical Structure of DOM (Placeholder for chemical structure image)

DOM primarily exerts its effects through the following mechanisms:

- 5-HT2A Receptor Agonism : DOM acts as a full agonist at the 5-HT2A receptor, which is implicated in various neuropsychological processes. Activation of this receptor leads to increased phospholipase C activity, resulting in elevated intracellular calcium levels and modulation of neurotransmitter release .

- Neurotransmitter Interaction : In addition to its action on 5-HT2A receptors, DOM also interacts with 5-HT1A and 5-HT2C receptors. This multi-receptor activity contributes to its complex psychoactive effects .

- Behavioral Effects : Studies have shown that DOM influences mood, perception, and cognition by altering neural activity associated with serotonergic signaling pathways .

Pharmacodynamics

The biological activity of DOM can be summarized in the following table:

| Parameter | Value |

|---|---|

| 5-HT2A Receptor Affinity | High (subnanomolar potency) |

| Duration of Action | 4–6 hours |

| Onset of Effects | 30–90 minutes after ingestion |

| Common Dosage Range | 20–60 mg |

Case Studies and Research Findings

- Animal Studies : Research involving rats has demonstrated that systemic administration of DOM results in significant alterations in behavior and brain chemistry. A study utilized gas chromatography-mass spectrometry (GC-MS) to quantify DOM levels in brain tissue post-administration, revealing peak concentrations that correlate with behavioral effects .

- Comparative Studies : In comparative studies with other psychedelics like LSD and DOI, DOM has shown similar efficacy at the 5-HT2A receptor but with distinct behavioral outcomes. For instance, one study indicated that while both DOM and DOI decreased economic demand in primates, their effects on choice behavior differed significantly .

- Neuroplasticity Research : Recent findings suggest that psychedelics like DOM may promote neuroplasticity through mechanisms involving BDNF (brain-derived neurotrophic factor) signaling pathways. This could have implications for therapeutic applications in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.